MK 0893
Overview
Description
MK-0893 is a potent and selective antagonist of the glucagon receptor. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus. The compound exhibits high affinity and specificity for the glucagon receptor, making it a valuable tool in both research and clinical settings .
Mechanism of Action
Target of Action
MK 0893, also known as CID 11570626 or (S)-3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamido)propanoic acid, is a potent and selective antagonist of the glucagon receptor (GCGR) . The GCGR is a G protein-coupled receptor that plays a crucial role in glucose homeostasis .
Mode of Action
This compound acts by binding to the GCGR, thereby inhibiting the interaction between glucagon and the GCGR . This inhibition prevents the activation of GCGR, which is typically triggered by glucagon, a hormone that stimulates the release of glucose from the liver . The IC50 value of this compound for GCGR is reported to be 6.6 nM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucagon signaling pathway. By inhibiting the GCGR, this compound prevents the activation of adenylate cyclase, which is a key step in the glucagon signaling pathway . This inhibition results in a decrease in the production of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in the regulation of glucose metabolism .
Result of Action
The primary result of this compound’s action is the reduction of blood glucose levels. By inhibiting the GCGR, this compound prevents the release of glucose from the liver, thereby reducing blood glucose levels . This makes this compound a potential therapeutic agent for the treatment of type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MK-0893 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of MK-0893 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance production capabilities .
Chemical Reactions Analysis
Types of Reactions: MK-0893 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: MK-0893 can undergo substitution reactions, where one or more substituents are replaced with different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
MK-0893 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving glucagon receptor antagonists.
Biology: The compound is employed in cellular and molecular biology research to investigate the role of the glucagon receptor in various physiological processes.
Medicine: MK-0893 is being explored for its potential therapeutic effects in the treatment of type 2 diabetes mellitus and other metabolic disorders.
Industry: The compound is utilized in the development of new drugs and therapeutic agents targeting the glucagon receptor
Comparison with Similar Compounds
LY2409021: Another glucagon receptor antagonist with similar therapeutic applications.
PF-06291874: A compound that also targets the glucagon receptor and is being studied for its potential in treating metabolic disorders.
Uniqueness of MK-0893: MK-0893 stands out due to its high selectivity and potency for the glucagon receptor. It has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development and clinical use .
Properties
IUPAC Name |
3-[[4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27Cl2N3O4/c1-19(20-3-5-21(6-4-20)32(40)35-12-11-31(38)39)37-30(18-29(36-37)25-14-26(33)17-27(34)15-25)24-8-7-23-16-28(41-2)10-9-22(23)13-24/h3-10,13-19H,11-12H2,1-2H3,(H,35,40)(H,38,39)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVJEMGHBIUMW-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468726 | |
Record name | MK-0893 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870823-12-4 | |
Record name | MK-0893 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870823124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0893 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.